molecular formula C22H17NO2 B167506 3-Hydroxy-2'-methylanthracene-2-carboxanilide CAS No. 1830-77-9

3-Hydroxy-2'-methylanthracene-2-carboxanilide

Cat. No.: B167506
CAS No.: 1830-77-9
M. Wt: 327.4 g/mol
InChI Key: XCDIDHPTOCAKAB-UHFFFAOYSA-N
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Description

3-Hydroxy-2'-methylanthracene-2-carboxanilide is a chemical compound known for its unique structure and properties. It is often referred to by its alternative name, 2-Anthro-o-toluidide, 3-hydroxy-. This compound is characterized by the presence of an anthracene ring, a carboxamide group, and a hydroxy group attached to the anthracene ring, along with a methylphenyl group. Its molecular formula is C22H17NO2, and it has a CAS number of 1830-77-9 .

Preparation Methods

The synthesis of 3-Hydroxy-2'-methylanthracene-2-carboxanilide involves several steps. One common method includes the reaction of anthracene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methylphenylamine in the presence of a base such as pyridine to yield the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-Hydroxy-2'-methylanthracene-2-carboxanilide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydroxy group can participate in substitution reactions, such as esterification. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for substitution reactions.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in fluorescence studies due to its anthracene moiety.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2'-methylanthracene-2-carboxanilide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds, while the anthracene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include:

    2-Anthracenecarboxamide, 3-hydroxy-N-(4-methylphenyl)-: Differing by the position of the methyl group on the phenyl ring.

    2-Anthracenecarboxamide, 3-hydroxy-N-(2-chlorophenyl)-: Differing by the presence of a chlorine atom instead of a methyl group.

    2-Anthracenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-: Differing by the presence of a methoxy group instead of a methyl group. The uniqueness of 3-Hydroxy-2'-methylanthracene-2-carboxanilide lies in its specific substitution pattern, which can influence its reactivity and interactions.

Properties

IUPAC Name

3-hydroxy-N-(2-methylphenyl)anthracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO2/c1-14-6-2-5-9-20(14)23-22(25)19-12-17-10-15-7-3-4-8-16(15)11-18(17)13-21(19)24/h2-13,24H,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDIDHPTOCAKAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC4=CC=CC=C4C=C3C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062008
Record name 2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-
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Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1830-77-9
Record name 2-Hydroxy-3-anthracenecarboxylic acid o-toluidide
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Record name C.I. 37585
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Record name Naphtanilide GR
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Record name 2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-
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Record name 3-hydroxy-2'-methylanthracene-2-carboxanilide
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Record name 3-HYDROXY-2-ANTHRO-O-TOLUIDIDE
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